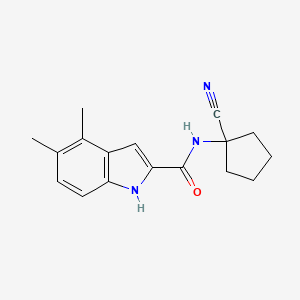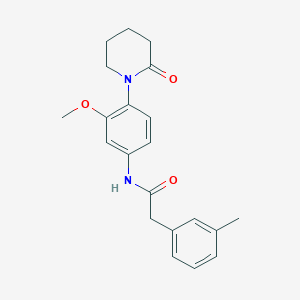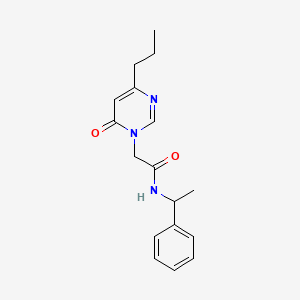
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, also known as PEP2, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction plays a critical role in the regulation of cell growth, survival, and differentiation, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Pyrimidine derivatives are synthesized for various applications, including the development of pharmaceuticals and agrochemicals. For instance, a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, characterized by excellent pharmacokinetics, demonstrates the intricate synthesis methods involving pyrimidine derivatives (Latli et al., 2015). This highlights the pharmaceutical potential of pyrimidine compounds.
Enhancing Antimicrobial Agents
Pyrimidine derivatives are synthesized as antimicrobial agents, showcasing their utility in combating bacterial and fungal infections. A series of pyridines, pyrimidinones, and oxazinones, derived from citrazinic acid, exhibited good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). This underscores the potential of pyrimidine derivatives in developing new antimicrobial therapies.
Drug Development
Pyrimidine derivatives play a crucial role in drug development, particularly in the design of ligands for various receptors. The study of 2-aminopyrimidines as histamine H3 receptor ligands, for example, revealed compounds with high affinity and selectivity, showcasing the importance of pyrimidine structures in medicinal chemistry (Sadek et al., 2014).
Corrosion Inhibitors
Beyond biomedical applications, pyrimidine derivatives are also investigated for their potential as corrosion inhibitors. The synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising inhibition efficiencies, suggesting their applicability in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Anticancer and Antimicrobial Agents
New lipophilic acetamide derivatives have been synthesized, showing potential as anticancer and antimicrobial agents. This research underscores the potential of pyrimidine derivatives in the development of novel therapeutic agents with broad-spectrum activity (Ahmed et al., 2018).
Eigenschaften
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-7-15-10-17(22)20(12-18-15)11-16(21)19-13(2)14-8-5-4-6-9-14/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAJDMVDGDFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2453170.png)
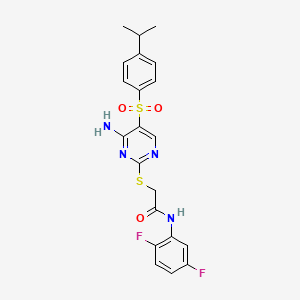
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
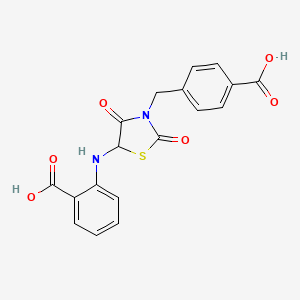
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

